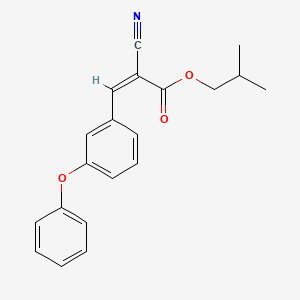
2-methylpropyl (2Z)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methylpropyl (2Z)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate is a chemical compound known for its applications in various fields, including pharmaceuticals and agrochemicals. It is characterized by its complex structure, which includes a cyano group, a phenoxyphenyl group, and a prop-2-enoate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpropyl (2Z)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-phenoxybenzaldehyde and 2-methylpropyl cyanoacetate.
Condensation Reaction: The first step involves a condensation reaction between 3-phenoxybenzaldehyde and 2-methylpropyl cyanoacetate in the presence of a base, such as sodium ethoxide, to form the intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-methylpropyl (2Z)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the cyano group to an amine group.
Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-methylpropyl (2Z)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, such as insecticides and herbicides, due to its effectiveness in pest control.
Mécanisme D'action
The mechanism of action of 2-methylpropyl (2Z)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, in the context of its antimicrobial activity, it may inhibit bacterial enzymes, disrupting essential metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-phenoxybenzyl alcohol: Shares the phenoxyphenyl group but lacks the cyano and prop-2-enoate moieties.
2-methylpropyl cyanoacetate: Contains the cyano and 2-methylpropyl groups but lacks the phenoxyphenyl group.
Uniqueness
2-methylpropyl (2Z)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate is unique due to its combination of functional groups, which confer specific chemical and biological properties
Propriétés
IUPAC Name |
2-methylpropyl (Z)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-15(2)14-23-20(22)17(13-21)11-16-7-6-10-19(12-16)24-18-8-4-3-5-9-18/h3-12,15H,14H2,1-2H3/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHYAAOJKHUKOW-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C(=CC1=CC(=CC=C1)OC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC(=O)/C(=C\C1=CC(=CC=C1)OC2=CC=CC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
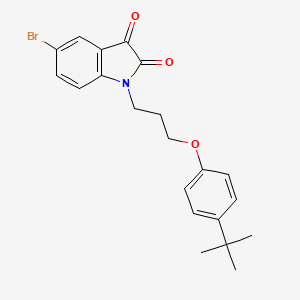
![N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)ethyl)-4-propionamidobenzamide](/img/structure/B2726772.png)
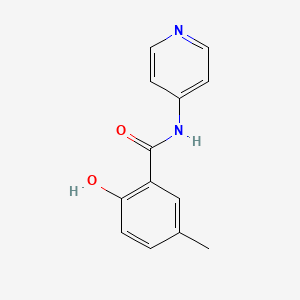
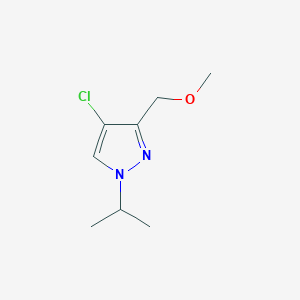

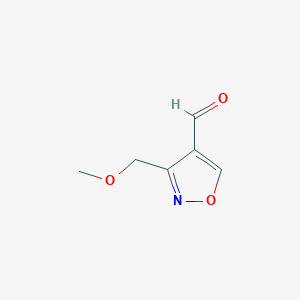
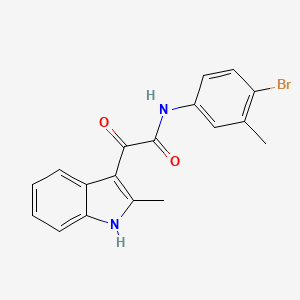
![1-(3-chlorophenyl)-N-[4-fluoro-3-(prop-2-enamido)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2726781.png)
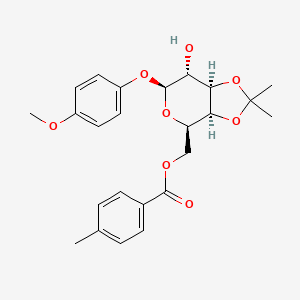
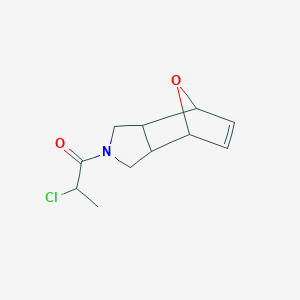
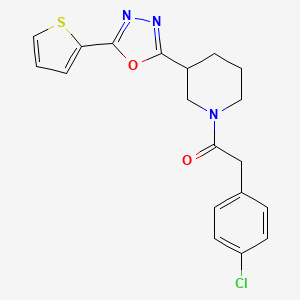
![2,5-difluoro-N-[2-methoxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide](/img/structure/B2726790.png)
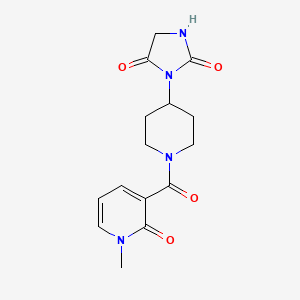
![3-benzyl-8-(2-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2726793.png)
